molecular formula C8H11BrO B15365182 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one

2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one

Cat. No.: B15365182
M. Wt: 203.08 g/mol
InChI Key: IYWNSIVDIMEZOT-UHFFFAOYSA-N
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Description

2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is an organic compound with the molecular formula C7H7BrO2 and a molecular weight of 203.03 g/mol. This compound features a bromine atom attached to the first carbon of a propanone structure, which is further substituted with a cyclopent-1-en-1-yl group. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized through the halogenation of 1-(cyclopent-1-en-1-yl)propan-1-one using bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures.

  • Grignard Reaction: Another method involves the reaction of cyclopent-1-ene with ethyl magnesium bromide (Grignard reagent) followed by oxidation with an oxidizing agent like chromium trioxide (CrO3) to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-(cyclopent-1-en-1-yl)propan-1-ol.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3) in acetic acid, or potassium permanganate (KMnO4) in alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH3) for amino substitution.

Major Products Formed:

  • Oxidation: Cyclopent-1-en-1-ylpropanoic acid or cyclopent-1-en-1-ylpropanone.

  • Reduction: Cyclopent-1-en-1-ylpropan-1-ol.

  • Substitution: Cyclopent-1-en-1-ylpropanol or cyclopent-1-en-1-ylpropanamine.

Scientific Research Applications

2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of cancer research.

  • Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. In drug development, the compound may target specific molecular pathways involved in disease processes, such as inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

  • 2-Bromo-1-(cyclopent-1-en-1-yl)ethanone: Similar structure but with an ethanone backbone instead of propanone.

  • 2-Bromo-1-(cyclopent-1-en-1-yl)butan-1-one: Similar structure but with a butanone backbone.

  • 2-Bromo-1-(cyclohex-1-en-1-yl)propan-1-one: Similar structure but with a cyclohexene ring instead of cyclopentene.

Uniqueness: 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structure, which allows for diverse reactivity and applications in various fields. Its bromine atom provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

2-bromo-1-(cyclopenten-1-yl)propan-1-one

InChI

InChI=1S/C8H11BrO/c1-6(9)8(10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3

InChI Key

IYWNSIVDIMEZOT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CCCC1)Br

Origin of Product

United States

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